4-Hydroxy-2,5-dimethylbenzonitrile is a chemical compound with the molecular formula C9H9NO. It is a solid substance at room temperature.
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2,5-dimethylbenzonitrile is represented by the linear formula C9H9NO. The molecular weight of this compound is 147.18.
Physical And Chemical Properties Analysis
4-Hydroxy-2,5-dimethylbenzonitrile is a solid substance at room temperature.
Synthesis Analysis
Chemical Synthesis: A common approach involves a two-step synthesis starting from readily available 3-hexyne-2,5-diol. [] Another method utilizes (2R,3R)-tartaric acid as a starting material in a five-step sequence. [] HDMF can also be formed through the Maillard reaction by heating pentose sugars like xylose, ribose, or arabinose with amino acids such as glycine or L-alanine. [, ] The reaction of rhamnose with lysine also yields HDMF. []
Enzymatic Synthesis: In nature, HDMF is biosynthesized in fruits like strawberries through a series of enzymatic steps. [, , , ] The final step involves the enzyme Fragaria × ananassa enone oxidoreductase (FaEO), which catalyzes the reduction of the exocyclic double bond of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). [, ]
Molecular Structure Analysis
Tautomerization: HDMF exists in equilibrium with its tautomeric form, influenced by factors like pH. []
Glucosylation: In plants like strawberries, HDMF can be converted to its flavorless β-D-glucoside form through glucosylation, catalyzed by UDP-glucose: HDMF glucosyltransferases. [, ]
Oxidation: HDMF can act as an antioxidant, inhibiting lipid peroxidation. []
Adduct Formation: HDMF can react with other compounds to form adducts, such as those observed in the Maillard reaction. [, ]
Mechanism of Action
Flavor Perception: HDMF contributes to the perception of sweet, caramel-like aroma in food. [, , ] The exact mechanism by which volatile compounds like HDMF interact with olfactory receptors is complex and not fully understood. []
Antioxidant Activity: HDMF can scavenge free radicals, preventing oxidative damage to lipids and other biomolecules. []
Physical and Chemical Properties Analysis
Appearance: HDMF is a colorless to pale yellow liquid. []
Solubility: Soluble in water and organic solvents. []
Stability: Can be unstable and degrade over time, especially at high temperatures and alkaline pH. [, ]
Applications
Food Industry: HDMF is a valuable flavoring agent used in various food products, including beverages, confectionery, and dairy products. [, ] It imparts a desirable caramel-like aroma and enhances the overall flavor profile.
Flavor Research: HDMF serves as a model compound in flavor research to study the biosynthesis, degradation, and sensory perception of aroma compounds. [, , , , , , , , , ]
Biotechnology: The enzymes involved in HDMF biosynthesis, such as FaEO, are of interest for the biotechnological production of natural flavor compounds. [, ]
Agriculture: Understanding the biosynthesis and regulation of HDMF in fruits like strawberries can help develop strategies to improve their flavor and consumer appeal. [, ]
Future Directions
Enzymatic Synthesis Optimization: Further research on the enzymes involved in HDMF biosynthesis could lead to the development of efficient and sustainable biocatalytic processes for its production. [, ]
Flavor Modulation: Exploring the interactions of HDMF with other flavor compounds and food matrices can help optimize its use in food products and create novel flavor profiles. []
Sensory Perception: Further research on the mechanisms underlying HDMF's sensory perception could lead to the development of new flavoring agents and strategies to enhance food palatability. []
Health Effects: Investigating the potential health benefits of HDMF, such as its antioxidant properties, could lead to applications in functional foods and nutraceuticals. []
Related Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)
Compound Description: HDMF, also known as Furaneol®, is a key aroma compound known for its sweet, caramel-like odor. It is found naturally in various fruits like strawberries and pineapples, and is also a product of the Maillard reaction. HDMF is frequently used in the food industry as a flavoring agent. Several papers discuss its biosynthesis [, , , , , , , ], chemical synthesis [, , ], and occurrence in food products [, , , , , , ].
2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF)
Compound Description: DMMF is the methyl ether of HDMF, also contributing to the aroma of fruits like strawberries. Its biosynthesis often occurs alongside HDMF [, , ].
Compound Description: HEMF is another important aroma compound, structurally similar to HDMF. It is also found in various fruits and contributes to their characteristic flavor profile. HEMF is known to be generated through the Maillard reaction from pentose sugars [, ]. It also exhibits antioxidative properties [].
4-Hydroxy-5-methyl-3(2H)-furanone (HMF)
Compound Description: HMF is a furanone derivative identified as a component of the male sex pheromone in the insect species Eurycotis floridana (Walker) [].
Compound Description: HMMF is a key intermediate in the biosynthesis of HDMF, particularly in strawberries []. It is converted to HDMF by the enzyme Fragaria × ananassa enone oxidoreductase (FaEO) [, ].
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